molecular formula C10H9NaO5S B8002765 SodiuM 2-Naphthol-7-sulfonate Hydrate

SodiuM 2-Naphthol-7-sulfonate Hydrate

Cat. No.: B8002765
M. Wt: 264.23 g/mol
InChI Key: IHTDSZCSBHXIPL-UHFFFAOYSA-M
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Description

Sodium 2-naphthol-7-sulfonate hydrate is an organic compound with the chemical formula C10H7NaO4S. It is a white crystalline solid that is soluble in water and alcohol but insoluble in ether and petroleum ether. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and fluorescent dyes. It also serves as an analytical reagent for detecting the presence of metal ions such as copper, silver, and manganese .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 2-naphthol-7-sulfonate hydrate involves the oxidation and reduction of 2-naphthalenesulfonic acid. The process requires a series of organic synthesis reagents and steps, including the selection of solvents and temperature control .

Industrial Production Methods

In industrial settings, this compound is produced through a more streamlined process that ensures high yield and purity. The industrial method typically involves the sulfonation of 2-naphthol followed by neutralization with sodium hydroxide. The resulting product is then crystallized and hydrated to form the final compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-naphthol-7-sulfonate hydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of naphthol and sulfonic acid, which are used in the synthesis of dyes, pigments, and other organic compounds .

Scientific Research Applications

Sodium 2-naphthol-7-sulfonate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2-naphthol-7-sulfonate hydrate involves its interaction with metal ions and other organic compounds. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. This interaction is crucial for its applications in analytical chemistry and dye synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-naphthol-6-sulfonate
  • Sodium 1-naphthol-4-sulfonate
  • Sodium 2-naphthol-3,6-disulfonate

Uniqueness

Sodium 2-naphthol-7-sulfonate hydrate is unique due to its specific sulfonation position, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of certain dyes and pigments that require precise chemical characteristics .

Properties

IUPAC Name

sodium;7-hydroxynaphthalene-2-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTDSZCSBHXIPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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